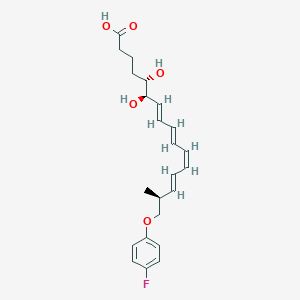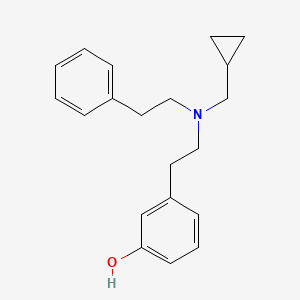
(5S,6R,7E,9E,11Z,13E,15S)-15-(4-fluorophenoxymethyl)-5,6-dihydroxyhexadeca-7,9,11,13-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a stable analog of lipoxin A4, designed to have an increased half-life and enhanced biological activity . This compound is notable for its anti-inflammatory properties and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATLa2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the tetraenoic acid backbone: This involves the use of Wittig reactions to introduce the conjugated double bonds.
Introduction of the fluorophenoxy group: This step typically involves a nucleophilic substitution reaction where a fluorophenol derivative is reacted with an appropriate leaving group on the tetraenoic acid backbone.
Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of ATLa2 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Wittig reactions and large-scale chromatographic techniques for purification. The use of automated synthesis platforms could also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
ATLa2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The double bonds in the tetraenoic acid backbone can be reduced to form saturated derivatives.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ATLa2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of tetraenoic acids and the effects of fluorine substitution.
Biology: Investigated for its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis and asthma.
Mechanism of Action
ATLa2 exerts its effects primarily through interaction with specific receptors involved in the inflammatory response. It mimics the action of natural lipoxins by binding to the lipoxin A4 receptor, thereby inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. The molecular pathways involved include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) .
Comparison with Similar Compounds
Similar Compounds
Lipoxin A4: The natural analog of ATLa2, with similar anti-inflammatory properties but a shorter half-life.
Aspirin-triggered lipoxin (ATL): Another synthetic analog with anti-inflammatory properties.
Resolvin D1: A related compound involved in the resolution of inflammation.
Uniqueness
ATLa2 is unique due to its enhanced stability and prolonged half-life compared to natural lipoxin A4. This makes it a more effective therapeutic agent for chronic inflammatory conditions. Additionally, the presence of the fluorophenoxy group provides unique reactivity and potential for further chemical modifications .
Properties
Molecular Formula |
C23H29FO5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6-dihydroxy-15-methylhexadeca-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C23H29FO5/c1-18(17-29-20-15-13-19(24)14-16-20)9-6-4-2-3-5-7-10-21(25)22(26)11-8-12-23(27)28/h2-7,9-10,13-16,18,21-22,25-26H,8,11-12,17H2,1H3,(H,27,28)/b4-2-,5-3+,9-6+,10-7+/t18-,21+,22-/m0/s1 |
InChI Key |
SGFIFYSIHRWSCE-LLXPRBAESA-N |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)F)/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)C=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)

amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)

![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
![N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)
![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
